![molecular formula C19H16F2N4O2S2 B2495021 N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1795413-78-3](/img/structure/B2495021.png)

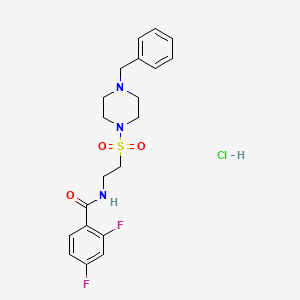

N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of chemicals known for their potential in pharmaceutical applications due to their complex heterocyclic structures. These compounds often exhibit a range of biological activities, which makes them of particular interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of complex heterocyclic compounds like N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide typically involves multi-step reactions, starting from simpler heterocyclic scaffolds. A common approach involves the reaction of amino compounds with carboxylic acids or their derivatives to form amide bonds, followed by cyclization reactions to construct the heterocyclic core. Specific methodologies may involve water-mediated synthesis, utilizing triethylamine as a base at room temperature to promote the reaction between the starting materials in a more environmentally friendly manner (Jayarajan et al., 2019).

Scientific Research Applications

Novel Transformations in Heterocyclic Chemistry

Research into the transformations of amino and carbonyl/nitrile groups in thiophene derivatives, such as N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide, highlights the synthesis of novel thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines through anionic domino reactions. These findings contribute to the development of new pathways in heterocyclic chemistry and the exploration of heterocyclic compounds with potential biological activities (Pokhodylo et al., 2010).

Heterocyclic Compound Synthesis

Studies on the synthesis of pyridino[2,3-d]pyrimidin-4-one and related heterocycles from 2-thioxopyrimidinyl derivatives demonstrate the versatility of this compound in generating diverse heterocyclic frameworks. These compounds have been synthesized through reactions with various reagents, showcasing the chemical diversity accessible through the manipulation of thiophene-based compounds (Hassneen & Abdallah, 2003).

Biological Activity and Dye Synthesis

Research into the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrates the application of thiophene derivatives in creating biologically active compounds. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, highlighting the potential of this compound derivatives in medicinal chemistry and material sciences (Khalifa et al., 2015).

Photophysical Property Studies

Investigations into the photophysical properties of heterocyclic compounds derived from thiophene-based carboxamides reveal insights into the relationship between structure and photophysical behavior. These studies are crucial for developing novel materials with specific optical properties for applications in photovoltaics, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Shatsauskas et al., 2019).

Synthesis of Heteroaromatic Azido Compounds

The preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines from reactions involving active methylene nitriles and 3-azido-2-substituted thiophenes illustrates the synthetic utility of azido compounds in constructing complex heteroaromatic systems. This research contributes to the expansion of methodologies for synthesizing heterocyclic compounds with potential pharmacological activities (Westerlund, 1980).

properties

IUPAC Name |

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O2S2/c20-12-1-2-14(13(21)7-12)22-17(26)9-25-5-3-15-16(8-25)29-19(23-15)24-18(27)11-4-6-28-10-11/h1-2,4,6-7,10H,3,5,8-9H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGLSTWOCXWJKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)CC(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2494939.png)

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)

![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)

![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)

![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2494953.png)

![2-[(E)-but-2-enyl]-6-(3-chloro-4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494958.png)

methanone](/img/structure/B2494960.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494961.png)